molecular formula C8H11Cl2NSi B12640556 (3,5-Dichloropyridin-4-yl)-trimethylsilane

(3,5-Dichloropyridin-4-yl)-trimethylsilane

Cat. No.: B12640556
M. Wt: 220.17 g/mol
InChI Key: LLBPCYIPKTZJQY-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-4-yl)-trimethylsilane is a chemical compound with the molecular formula C8H11Cl2NSi. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloropyridin-4-yl)-trimethylsilane typically involves the reaction of 3,5-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloropyridin-4-yl)-trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,5-Dichloropyridin-4-yl)-trimethylsilane is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a precursor for the synthesis of biologically active compounds.

    Medicine: In the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

    Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-4-yl)-trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound more reactive in nucleophilic substitution reactions. The chlorine atoms can also participate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloropyridin-4-yl)-trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C8H11Cl2NSi

Molecular Weight

220.17 g/mol

IUPAC Name

(3,5-dichloropyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H11Cl2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3

InChI Key

LLBPCYIPKTZJQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1Cl)Cl

Origin of Product

United States

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